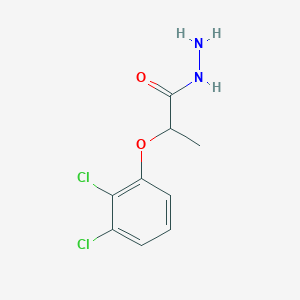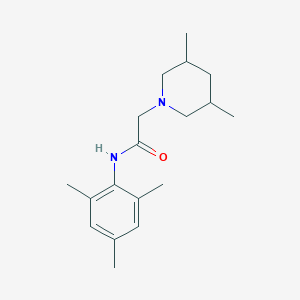![molecular formula C16H17N3O B4727187 5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one](/img/structure/B4727187.png)
5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one, also known as DTTC, is a fluorescent molecule that has gained significant attention in scientific research due to its unique properties. DTTC is a highly sensitive probe that is capable of detecting metal ions, particularly copper ions, in biological systems. This molecule has been synthesized and studied for its potential applications in various fields, including bioimaging, biosensing, and medical diagnostics.
Mécanisme D'action
5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one works by chelating with copper ions, resulting in a change in its fluorescence properties. The fluorescence emission of this compound is significantly enhanced upon binding with copper ions, making it a highly sensitive probe for detecting copper ions in biological systems.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. This makes it a valuable tool for studying copper ion dynamics in living systems without causing any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one is its high sensitivity and selectivity for copper ions, making it an ideal tool for detecting copper ions in biological samples. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its performance in certain biological assays.
Orientations Futures
There are numerous future directions for the application of 5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one in scientific research. One potential direction is the development of this compound-based biosensors for the detection of copper ions in environmental samples. Another potential direction is the use of this compound in medical diagnostics, particularly in the detection of copper ion dysregulation in diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the potential applications of this compound in bioimaging and drug delivery systems.
Applications De Recherche Scientifique
5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the detection of copper ions in biological systems. Copper ions play a crucial role in various biological processes, and their dysregulation has been linked to numerous diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to be highly sensitive and selective in detecting copper ions in biological samples, making it a valuable tool for understanding copper ion homeostasis in living systems.
Propriétés
IUPAC Name |
5,5-dimethyl-3-[(E)-2-[4-(triazirin-1-yl)phenyl]ethenyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2)10-13(9-15(20)11-16)4-3-12-5-7-14(8-6-12)19-17-18-19/h3-9H,10-11H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMMFZSXNLHHE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CC2=CC=C(C=C2)N3N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/C2=CC=C(C=C2)N3N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyclopropylethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4727114.png)
![ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate](/img/structure/B4727118.png)

![2-(1-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4727139.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4727147.png)
![3-(3-bromophenyl)-6,6-dimethyl-2-(methylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4727153.png)
![N-[4-(4-morpholinyl)benzyl]-2-furamide](/img/structure/B4727165.png)


![2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4727183.png)
![N-(1-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4727195.png)
![ethyl 4-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]benzoate](/img/structure/B4727203.png)

